1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethane-1,2-diamine moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)ethanone: A related compound with a ketone group instead of the diamine moiety.
1-(1-Methyl-1H-pyrazol-4-yl)ethanol: Features a hydroxyl group instead of the diamine.
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-thiol: Contains a thiol group in place of the diamine.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine is unique due to its dual amino groups, which provide versatile reactivity and the ability to form multiple hydrogen bonds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in medicinal and materials chemistry.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWAIHBATLLXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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